molecular formula C13H11NO3 B7588841 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid

Cat. No. B7588841
M. Wt: 229.23 g/mol
InChI Key: ZFAXMGMYXJITGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 223.25 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may contribute to its anti-inflammatory effects. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to reduce inflammation and inhibit the growth of cancer cells. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential anti-cancer effects. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may have limitations for lab experiments, including its potential toxicity and the need for further research to determine its mechanism of action and potential side effects.

Future Directions

For research on 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include further studies to determine its mechanism of action, potential side effects, and safety and efficacy in humans. Additionally, research is needed to determine the optimal dosage and administration route for 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid and to explore its potential as a therapeutic agent for inflammatory and cancer-related conditions. Other potential directions for research include the synthesis of new derivatives of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid with improved efficacy and safety profiles and the development of new methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid.

Synthesis Methods

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized using various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid as a white solid. Other methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells.

properties

IUPAC Name

3-(4-methylpyridin-2-yl)oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXMGMYXJITGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpyridin-2-yl)oxy]benzoic acid

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